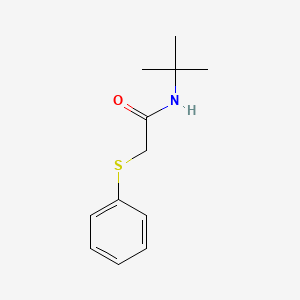
N-(tert-butyl)-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(phenylthio)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPTA is a thioamide derivative that has been shown to exhibit interesting biological properties, making it a promising candidate for various research studies. In
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-(phenylthio)acetamide involves the inhibition of cathepsin L by binding to its active site. Cathepsin L is a lysosomal protease that plays a crucial role in various cellular processes. The inhibition of cathepsin L by this compound leads to the accumulation of its substrates, resulting in the disruption of cellular processes such as protein degradation, autophagy, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to modulate the immune response by regulating the activation and differentiation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-2-(phenylthio)acetamide in lab experiments is its specificity towards cathepsin L, making it a useful tool for studying the role of cathepsin L in cellular processes. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, indicating its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-2-(phenylthio)acetamide. One of the directions is to investigate its potential as an anti-cancer agent in vivo. Moreover, the role of this compound in modulating the immune response needs to be further explored. Additionally, the development of more soluble derivatives of this compound can improve its bioavailability and efficacy. Furthermore, the potential of this compound as a therapeutic agent for various diseases such as inflammation and neurodegenerative diseases can be explored.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in research. It has been shown to exhibit various biological properties, making it a useful tool for studying cellular processes and a potential therapeutic agent for various diseases. The synthesis method of this compound involves the reaction between tert-butylamine and phenylthioacetyl chloride in the presence of a base. The mechanism of action of this compound involves the inhibition of cathepsin L by binding to its active site. The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, anti-inflammatory properties, and modulation of the immune response. The advantages of using this compound in lab experiments include its specificity towards cathepsin L and low toxicity towards normal cells. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions. The future directions for research on this compound include investigating its potential as an anti-cancer agent in vivo, exploring its role in modulating the immune response, developing more soluble derivatives, and exploring its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-(phenylthio)acetamide involves the reaction between tert-butylamine and phenylthioacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(phenylthio)acetamide has been found to exhibit various biological activities, making it a promising candidate for research applications. It has been shown to act as an inhibitor of the cysteine protease cathepsin L, which is involved in various cellular processes such as protein degradation, autophagy, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. Moreover, this compound has been shown to have anti-inflammatory properties and can modulate the immune response, making it a promising candidate for research in the field of immunology.
Propriétés
IUPAC Name |
N-tert-butyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)13-11(14)9-15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFQAFFVJKQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)
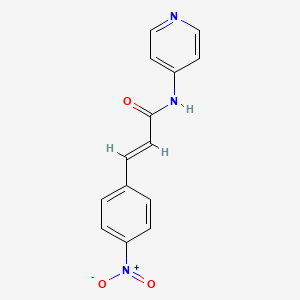
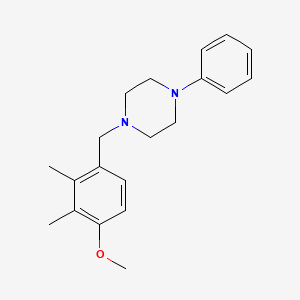
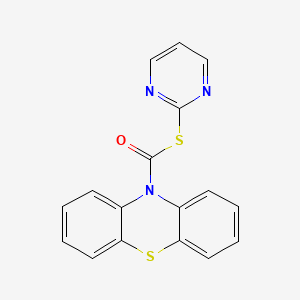

![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)

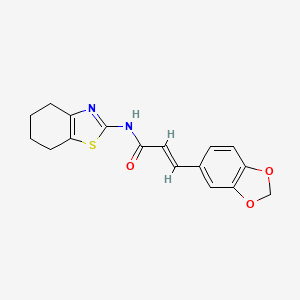

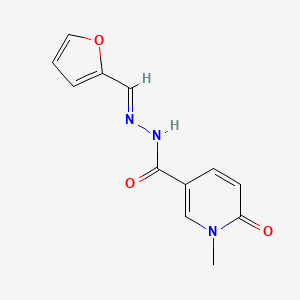
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)
